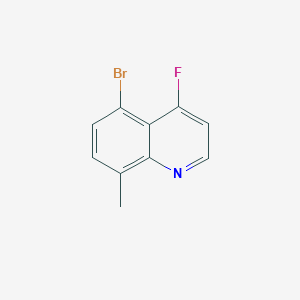

5-Bromo-4-fluoro-8-methylquinoline

Description

Overview of the Quinoline (B57606) Heterocyclic System and its Significance in Synthetic Chemistry and Biological Sciences

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a vast number of natural and synthetic compounds. evitachem.combldpharm.comuni.lubldpharm.com Its unique electronic properties and the ability to participate in a variety of chemical transformations make it a privileged scaffold in synthetic chemistry. fluorochem.co.ukgoogle.com The nitrogen atom in the ring imparts basicity and the capacity to form hydrogen bonds, which is crucial for its interaction with biological targets. bldpharm.com

In the realm of biological sciences, the quinoline core is present in numerous alkaloids and is a key component of many approved pharmaceuticals. bldpharm.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, antifungal, and anti-inflammatory properties. bldpharm.com The established importance of the quinoline scaffold continues to drive research into novel synthetic methodologies for its derivatization. bldpharm.comfluorochem.co.uk

Rationale for Investigating Halogenated and Alkylated Quinoline Derivatives

The strategic introduction of halogen atoms and alkyl groups onto the quinoline framework is a powerful tool for modulating the physicochemical and biological properties of the resulting molecules. Halogenation, the process of introducing one or more halogen atoms, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. sigmaaldrich.comsmolecule.com For instance, the presence of fluorine, the most electronegative element, can alter the acidity of nearby protons and introduce unique conformational preferences. Bromine, a larger and more polarizable halogen, can serve as a useful handle for further synthetic transformations, such as cross-coupling reactions. acgpubs.org

Specific Research Focus on 5-Bromo-4-fluoro-8-methylquinoline: A Unique Polyfunctionalized Scaffold

This compound represents a fascinating and unique polyfunctionalized scaffold that embodies the principles of property modulation through substitution. This compound, with the chemical formula C₁₀H₇BrFN, possesses a distinct arrangement of substituents on the quinoline core: a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 8-position. uni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrFN | uni.lu |

| Molecular Weight | 240.07 g/mol | uni.lu |

| CAS Number | 2344685-55-6 | bldpharm.com |

| Predicted XlogP | 3.3 | uni.lu |

| Predicted CCS (Ų) [M+H]⁺ | 141.4 | uni.lu |

Note: Some data is predicted and has not been experimentally verified.

The study of this compound and its derivatives holds promise for the discovery of new chemical entities with potential applications in various fields of advanced chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-8-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKXMAKVHLLDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Bromo 4 Fluoro 8 Methylquinoline and Its Analogs

Retrosynthetic Analysis of the 5-Bromo-4-fluoro-8-methylquinoline Framework

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approaches involve the late-stage introduction of the halogen substituents onto a preformed 8-methylquinoline (B175542) core. This can be envisioned through two primary pathways:

Pathway A: Sequential Halogenation This approach involves the initial bromination of 8-methylquinoline to yield 5-bromo-8-methylquinoline, followed by a subsequent fluorination step at the C4 position. Alternatively, fluorination of an appropriate precursor could precede bromination. The key challenge in this pathway is achieving the desired regioselectivity in both halogenation steps.

Pathway B: Functional Group Interconversion An alternative strategy involves the conversion of a pre-existing functional group at the C4 position, such as a hydroxyl or an amino group, to a fluorine atom. For instance, 5-bromo-8-methylquinolin-4-ol could be a key intermediate, which can then undergo fluorination.

A different retrosynthetic approach involves the de novo construction of the quinoline (B57606) ring. This strategy would start from a suitably substituted aniline (B41778) precursor, which already contains the required bromine, fluorine, and methyl groups, followed by a cyclization reaction to form the heterocyclic ring. This approach offers the advantage of pre-defined substituent placement, potentially avoiding issues of regioselectivity in later stages. A plausible precursor for such a synthesis is 2-amino-4-bromo-5-fluorotoluene.

Direct Functionalization Approaches on the Quinoline Scaffold

The direct functionalization of a pre-existing quinoline ring is a common and often efficient method for the synthesis of substituted quinolines. This section explores the specific challenges and methodologies for introducing the bromo, fluoro, and methyl groups at the desired positions of the quinoline scaffold.

Regioselective Bromination Procedures at Position 5

The introduction of a bromine atom at the C5 position of the 8-methylquinoline scaffold is a critical step. Electrophilic bromination of quinoline itself typically occurs at the C5 and C8 positions. However, the presence of the methyl group at C8 in 8-methylquinoline directs the bromination primarily to the C5 and C7 positions. To achieve regioselective bromination at C5, careful selection of the brominating agent and reaction conditions is crucial.

| Reagent | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | Sulfuric acid, 0°C to rt | 5-Bromo-8-methylquinoline | Good | googleapis.com |

| Bromine (Br2) | Acetic acid | 5-Bromo-8-methylquinoline and 7-bromo-8-methylquinoline | Variable |

The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a common method to achieve bromination at the C5 position of activated quinoline systems. googleapis.com The strong acid protonates the quinoline nitrogen, deactivating the pyridine (B92270) ring towards electrophilic attack and favoring substitution on the carbocyclic ring.

Fluorination Methodologies for Position 4

The direct C-H fluorination of the C4 position of a quinoline ring is a challenging transformation. More commonly, the fluorine atom is introduced by displacing a suitable leaving group, such as a hydroxyl group. Therefore, a plausible strategy involves the synthesis of 5-bromo-8-methylquinolin-4-ol as a key intermediate. This intermediate can be synthesized through various established methods for quinolin-4-one formation.

Once 5-bromo-8-methylquinolin-4-ol is obtained, it can be converted to the target this compound using a variety of fluorinating agents.

| Fluorinating Agent | Conditions | Product | Yield | Reference |

| Diethylaminosulfur trifluoride (DAST) | Dichloromethane, low temperature | This compound | Moderate | |

| Deoxofluor | Dichloromethane | This compound | Good |

These reagents are effective for the deoxofluorination of hydroxyl groups on heterocyclic systems. The reaction proceeds via the formation of a fluoro-sulfur intermediate, which is then displaced by the fluoride (B91410) ion.

Introduction of the Methyl Moiety at Position 8

In the context of direct functionalization, the 8-methylquinoline scaffold is typically chosen as the starting material. The methyl group at the C8 position is therefore incorporated from the outset. The synthesis of 8-methylquinoline itself can be achieved through classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, using o-toluidine (B26562) as the aniline component.

De Novo Quinoline Ring Synthesis from Precursors

An alternative and often more regioselective approach to synthesizing highly substituted quinolines like this compound is through the construction of the quinoline ring from acyclic precursors that already contain the desired substituents.

Cyclocondensation Reactions Employing Halogenated and Alkylated Aniline Derivatives

This strategy involves the cyclization of a suitably substituted aniline with a three-carbon component to form the quinoline ring. A key starting material for the synthesis of this compound via this route would be 5-bromo-4-fluoro-2-methylaniline . sigmaaldrich.comsigmaaldrich.com This aniline derivative contains the correct arrangement of the bromo, fluoro, and methyl substituents on the benzene (B151609) ring.

The cyclocondensation can be achieved using various classic named reactions for quinoline synthesis.

| Reaction Name | Reagents | Intermediate | Description |

| Doebner-von Miller reaction | α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) | Anil of the α,β-unsaturated aldehyde | The aniline reacts with the α,β-unsaturated aldehyde to form an anil, which then undergoes an acid-catalyzed cyclization and oxidation to yield the quinoline. |

| Conrad-Limpach-Knorr synthesis | β-Ketoester (e.g., ethyl acetoacetate) | β-Anilinoacrylate | The aniline is condensed with a β-ketoester to form a β-anilinoacrylate, which is then cyclized at high temperatures to form the 4-hydroxyquinoline (B1666331) derivative. This can then be fluorinated as described in section 2.2.2. |

A Korean patent describes a method for synthesizing 4-bromo-2-fluoroquinoline derivatives by reacting a substituted 2-alkynyl aniline with tribromofluoromethane. google.com This suggests a potential modern approach for a de novo synthesis of the target compound, where a suitably substituted 2-ethynylaniline (B1227618) could be employed.

Heterocyclic Annulation Strategies for Polyfunctionalized Quinolines

The foundational approach to constructing the quinoline scaffold involves heterocyclic annulation, where a benzene ring is fused to a pyridine ring. For polyfunctionalized quinolines like this compound, the choice of annulation strategy is critical as it dictates the substitution pattern of the final product. Key strategies include the Friedländer, Skraup-Doebner-von Miller, and Combes reactions, each offering a unique pathway from different starting materials.

The Friedländer synthesis is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-keto ester). researchgate.net For the target molecule, a plausible Friedländer approach would involve the reaction of 2-amino-3-bromo-6-fluorobenzaldehyde (B11764767) with acetone (B3395972) or a related carbonyl compound. The reaction is typically catalyzed by acids (Brønsted or Lewis) or bases and can be promoted by various catalysts, including nanomaterials and ionic liquids, to improve yields and reaction conditions. researchgate.net

Modern variations of the Friedländer reaction have been developed to enhance its utility. For instance, an N-heterocyclic carbene (NHC) copper-catalyzed indirect Friedländer reaction has been reported, using 2-aminobenzyl alcohol and aryl ketones with DMSO as an oxidant at room temperature, providing an efficient route to polysubstituted quinolines. nih.gov Researchers have also employed superacids like trifluoromethanesulfonic acid (TFA) to facilitate the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, offering high efficiency and broad functional group compatibility. mdpi.com

The Skraup-Doebner-von Miller synthesis and its variations represent another cornerstone of quinoline synthesis. This method typically involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, often generated in situ from glycerol (B35011) and an oxidizing agent. A potential route to an analog, 7-amino-8-methylquinoline, was achieved via a Skraup-like cyclization of 2,6-diaminotoluene (B122827) with glycerol using microwave irradiation, significantly reducing reaction times compared to conventional heating. scispace.com While powerful, these methods can require harsh conditions and sometimes produce mixtures of regioisomers, necessitating careful optimization for a specific polysubstituted target.

More recent cascade annulation strategies provide elegant and efficient routes to complex quinolines. A copper(I)-catalyzed [4 + 1 + 1] annulation using ammonium (B1175870) salts and anthranils has been shown to produce 2,3-diaroylquinolines under mild conditions with molecular oxygen as the terminal oxidant. mdpi.com Another approach involves a sequence of propargyl–allenyl isomerization followed by an aza-electrocyclization, demonstrating a pathway to polyfunctionalized quinolines from readily available starting materials. acs.org These advanced methods highlight the ongoing evolution of annulation chemistry toward greater complexity and efficiency.

Catalytic Approaches in Quinoline Synthesis and Functionalization

Catalysis is paramount in the modern synthesis of complex heterocyclic molecules, providing pathways that are more efficient, selective, and environmentally benign than classical methods. For this compound, catalytic approaches are essential for both the initial construction of the quinoline ring and its subsequent functionalization.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal catalysis has revolutionized the synthesis of substituted quinolines by enabling the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. ias.ac.in These reactions can be used to build the quinoline skeleton or to introduce functional groups onto a pre-existing quinoline core.

Palladium-catalyzed reactions are among the most versatile tools in this domain. Cross-coupling reactions such as Suzuki-Miyaura (for C-C bonds), Heck (for C-C bonds), and Buchwald-Hartwig (for C-N bonds) are frequently employed. For instance, a Suzuki cross-coupling could be envisioned to introduce the methyl group at the C8 position by reacting an 8-bromoquinoline (B100496) precursor with a methylboronic acid derivative. Similarly, the bromo substituent at C5 could be installed via electrophilic bromination or introduced through a Sandmeyer-type reaction from a corresponding amino group, which itself could be installed via Buchwald-Hartwig amination. The synthesis of various quinoline derivatives has been achieved through palladium-catalyzed aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. ias.ac.in

Copper-catalyzed reactions also play a significant role. Copper catalysts can facilitate C-H functionalization and the construction of C-N and C-C bonds. ias.ac.in A one-pot copper-catalyzed strategy involving anilines and aldehydes demonstrates an efficient synthesis of substituted quinolines where molecular oxygen serves as the oxidant. ias.ac.in This approach is economically and environmentally attractive. For analogs, Cu(OTf)₂ has been used to catalyze intramolecular radical cascade reactions to form quinoline-annulated polyheterocyclic frameworks. mdpi.com

Rhodium and Nickel catalysis offer alternative and complementary reactivity. Rhodium(III) catalysts have been used for C-H functionalization and cyclization reactions of N-phenyl-2-aminopyridine with alkynes or acrylates to form fused quinoline systems. rsc.org Nickel catalysts are effective for forming C-C bonds, such as in the coupling of N-acyliminium ions derived from quinolines with aryl boronic acids. rsc.org A one-pot tandem reaction for synthesizing 2-substituted 8-methyltetrahydroquinolines utilized a Nickel(II) bromide catalyst for the initial functionalization at the C-2 position, followed by hydrogenation. informahealthcare.com

| Catalyst Type | Reaction Type | Bond Formed | Key Advantages | Reference Example |

|---|---|---|---|---|

| Palladium (Pd) | Suzuki, Heck, Sonogashira | C-C | High functional group tolerance, well-established. | Domino reaction of benzimidoyl chlorides with 1,6-enynes. ias.ac.in |

| Copper (Cu) | C-H functionalization, Annulation | C-C, C-N | Inexpensive, uses O₂ as an oxidant. | One-pot synthesis from anilines and aldehydes. ias.ac.in |

| Rhodium (Rh) | C-H activation, Cycloaddition | C-C | High regioselectivity in C-H functionalization. | (3 + 3)-cycloaddition of N-aryl-2-aminopyridine with acrylates. rsc.org |

| Nickel (Ni) | Cross-coupling, Tandem reactions | C-C | Effective for sterically hindered substrates. | Functionalization/hydrogenation of 8-methylquinolines. informahealthcare.com |

Photoredox and Electrochemical Methods in Halogenated Quinoline Synthesis and Modification

In recent years, photoredox and electrochemical catalysis have emerged as powerful strategies in organic synthesis, offering mild and highly selective reaction pathways driven by light or electricity. mdpi.comnih.gov These methods are particularly well-suited for the synthesis and modification of halogenated heterocycles like this compound.

Photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates under gentle conditions. This approach can be used for C-H functionalization, halogenation, and cross-coupling reactions. For example, the C-3 halogenation of quinolin-4-ones has been achieved using halogenated fluorescein (B123965) dyes as photocatalysts. consensus.app A photoredox-catalyzed method could potentially be used to install the bromine atom at the C5 position of a pre-formed 4-fluoro-8-methylquinoline core with high regioselectivity, avoiding harsh electrophilic brominating agents. The generation of aryl radicals from aryl halides via photoredox catalysis allows for subsequent C-C bond formation, a strategy that could be employed to functionalize a di-halogenated quinoline precursor. beilstein-journals.org

Electrochemical synthesis offers an alternative, oxidant-free method for generating radical intermediates. By applying an electrical potential, organic molecules can be selectively oxidized or reduced at an electrode surface. mdpi.com This technique avoids the need for stoichiometric chemical oxidants or reductants, making it an inherently greener approach. Electrochemical methods have been used for the intramolecular C-H activation of N-aryl enamines to synthesize indole (B1671886) scaffolds, a strategy that shares mechanistic principles applicable to quinoline synthesis. mdpi.com A key advantage of electrosynthesis is the ability to generate a high concentration of radicals at the electrode-solution interface, which can facilitate challenging coupling reactions. nih.gov Both photoredox and electrochemical methods can be synergistically combined with transition metal catalysis to achieve novel reactivity.

| Feature | Photoredox Catalysis | Electrochemical Synthesis |

|---|---|---|

| Energy Source | Visible Light (Photons) | Electricity (Electrons) |

| Radical Generation | Homogeneous, low concentration via photocatalyst. | Heterogeneous (at electrode), high local concentration. |

| Reagents | Requires a photocatalyst; may need a sacrificial oxidant/reductant. | Often avoids chemical oxidants/reductants; requires electrolyte. |

| Key Advantage | Very mild conditions, high functional group tolerance. | High atom economy, inherent greenness, scalable. |

| Applicable Reaction | Dehydrogenative lactamization. researchgate.net | Intramolecular oxidative annulation. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Fluoro 8 Methylquinoline

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

To date, a specific single-crystal X-ray diffraction study for 5-Bromo-4-fluoro-8-methylquinoline has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data, including unit cell parameters, precise bond lengths, and bond angles for this specific compound, are not available.

However, based on the known crystal structures of closely related substituted quinolines, a scientifically informed prediction of its solid-state characteristics can be made. It is anticipated that the quinoline (B57606) core of this compound would be largely planar, a common feature for this heterocyclic system. The substituents—bromo, fluoro, and methyl groups—would lie in or very close to this plane.

The precise molecular conformation and intermolecular interactions in the solid state would be governed by a balance of steric and electronic effects. The arrangement of molecules within the crystal lattice would likely be influenced by weak intermolecular forces such as π-π stacking interactions between the aromatic quinoline rings and potential halogen bonding. Halogen bonding, a directional interaction involving the bromine atom, could play a significant role in the supramolecular assembly.

While specific crystallographic data is not available, the table below provides a template for the kind of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Data not available] |

| b (Å) | [Data not available] |

| c (Å) | [Data not available] |

| α (°) | [Data not available] |

| β (°) | [Data not available] |

| γ (°) | [Data not available] |

| Volume (ų) | [Data not available] |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Fluoro 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Properties, Frontier Molecular Orbitals, and Reactivity Indices

Density Functional Theory (DFT) serves as a powerful tool to probe the electronic nature of molecules like 5-Bromo-4-fluoro-8-methylquinoline. DFT calculations can elucidate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, providing insights into the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating methyl group would have an opposing, albeit weaker, effect. The precise HOMO-LUMO gap would depend on the interplay of these substituents.

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO across the molecule is indicative of the sites for electrophilic and nucleophilic attack, respectively. In substituted quinolines, the HOMO is often localized on the benzene (B151609) ring, while the LUMO can be distributed across the pyridine (B92270) ring. rsc.org For this compound, the HOMO is anticipated to be concentrated on the carbocyclic part of the quinoline (B57606) ring system, while the LUMO would likely be located on the heterocyclic ring, influenced by the electronegative fluorine and nitrogen atoms.

Reactivity Indices: DFT calculations also allow for the determination of global reactivity descriptors. These indices, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

| Reactivity Index | Formula | Predicted Trend for this compound |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | High, due to the presence of electronegative halogens. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate, influenced by the competing effects of substituents. |

| Global Softness (S) | 1/(2η) | Moderate, inversely related to hardness. |

| Electrophilicity Index (ω) | χ2/(2η) | High, indicating a strong tendency to accept electrons. |

This table presents predicted trends based on general principles of substituent effects on quinoline systems.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. rsc.orgtandfonline.com The MEP surface displays regions of positive and negative electrostatic potential, corresponding to areas that are attractive to nucleophiles and electrophiles, respectively.

For this compound, the MEP map is expected to show a region of negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the fluorine atom, indicating their role as potential sites for hydrogen bonding or coordination with electrophiles. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), making them susceptible to interactions with nucleophiles. The bromine atom, with its polarizable nature, could present a region of slightly positive potential on its outermost surface (the σ-hole), which can also participate in specific intermolecular interactions.

Conformational Analysis and Energy Minimization Studies for Preferred Geometries

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For this compound, the quinoline ring system is largely planar. The primary conformational flexibility arises from the orientation of the methyl group at the 8-position.

Through energy minimization studies, the preferred geometry of the molecule can be determined. It is anticipated that the lowest energy conformation will involve a staggering of the methyl hydrogens relative to the quinoline ring to minimize steric hindrance. While the energy barrier for methyl group rotation is generally low, understanding the preferred conformation is crucial for accurate predictions of other molecular properties.

Reaction Mechanism Elucidation through Computational Modeling of Synthetic Pathways

Computational modeling can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states and reaction energetics. researchgate.netacs.org While specific synthetic pathways for this compound are not detailed in the literature, computational studies on related quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, could provide a framework for understanding its formation.

For instance, in a hypothetical synthesis, DFT calculations could be used to model the energy profile of the key bond-forming steps, identify the rate-determining step, and rationalize the observed regioselectivity of the substitution pattern. Such studies are invaluable for optimizing reaction conditions and exploring alternative synthetic routes.

In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.netnih.gov For this compound, the predicted shifts would be influenced by the electronic environment of each nucleus. The fluorine and bromine atoms would cause significant downfield shifts for nearby carbon and hydrogen atoms, while the methyl group would induce an upfield shift.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with an experimental IR spectrum. Characteristic peaks for C-H, C=C, C=N, C-F, and C-Br stretching and bending vibrations would be expected.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. The predicted wavelengths of maximum absorption (λmax) would correspond to π-π* and n-π* transitions within the quinoline ring system.

| Spectroscopic Technique | Predicted Parameter | Influencing Factors for this compound |

| 1H NMR | Chemical Shift (δ) | Electronegativity of F and Br, shielding effect of the methyl group. |

| 13C NMR | Chemical Shift (δ) | Inductive and resonance effects of F, Br, and CH3 substituents. |

| IR Spectroscopy | Vibrational Frequencies (cm-1) | Bond strengths and masses of atoms (C-F, C-Br bonds). |

| UV-Vis Spectroscopy | λmax | Electronic transitions influenced by the conjugated π-system and substituents. |

This table provides a qualitative prediction of spectroscopic parameters based on the molecular structure.

Investigation of Structure Activity Relationships Sar in Biological Contexts Mechanism Focused, in Vitro

Impact of Halogenation and Methylation on Ligand-Target Interactions

The biological activity of a quinoline (B57606) derivative is profoundly influenced by the nature and position of its substituents. In 5-Bromo-4-fluoro-8-methylquinoline, the interplay between the bromine atom at position 5, the fluorine atom at position 4, and the methyl group at position 8 defines its potential for interacting with biological targets.

The presence of a bromine atom at the C-5 position of the quinoline ring is a significant modulator of the compound's biological profile. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes. smolecule.com The bromine atom on this compound can influence the compound's reactivity and its interactions with biological targets. smolecule.com

Studies on related quinoline structures have demonstrated that bromine substitutions can significantly enhance inhibitory activity. For instance, indolyl quinoline derivatives featuring bromine were found to be the most active inhibitors of Leishmania donovani topoisomerases I and II. nih.gov Similarly, research on 8-hydroxyquinolines showed that 5,7-dibromo derivatives possessed strong antiproliferative activity against various tumor cell lines. gelisim.edu.tr The specific positioning of the bromine atom is crucial, as it affects pharmacokinetic properties and binding affinities, making it valuable for targeted applications in drug development. smolecule.com The electronic properties and the size of the bromine atom can dictate how the molecule fits into the binding pocket of a target protein, thereby affecting molecular recognition and specificity. Some derivatives of 5-bromoquinoline (B189535) have shown potential as antimalarial agents and as inhibitors of tubulin polymerization. smolecule.com

The fluorine atom at the C-4 position introduces unique electronic properties that can substantially affect ligand-target interactions. The C-4 position of the quinoline nucleus is known to be highly electrophilic, making it a favorable site for nucleophilic attack and influencing the molecule's electronic distribution. acs.org Theoretical calculations on related 4-fluoroquinoline (B121766) (Q4F) derivatives have identified the C-4 carbon as a potential electron acceptor, a key feature in forming interactions within an enzyme's active site. acs.org

While much of the classic research on fluoroquinolones focuses on the C-6 fluorine, the C-4 position offers distinct advantages. The introduction of a fluorine atom can modulate the compound's pKa, improving its absorption and cellular penetration. In a study investigating halogenated quinolines as inhibitors of monoamine oxidase (MAO) enzymes, a 4-fluoroquinoline derivative (Q4F) demonstrated a strong binding affinity for both MAO-A and MAO-B. acs.org Furthermore, in research on inhibitors for BET bromodomains, the installation of a fluorine atom at the C-4 position of an indole (B1671886) ring—a related heterocyclic structure—resulted in very high binding affinities to the target proteins. nih.gov This suggests that the strong electronegativity of fluorine at an electronically significant position like C-4 can be pivotal for enhancing binding affinity and selectivity in various enzymatic systems.

The methyl group at the C-8 position also plays a crucial role in defining the biological activity of this compound. The C-8 position is a key site for substitution on the quinoline ring, and modifications at this position are known to significantly impact biological outcomes. who.intnih.gov The presence of a methyl group provides steric bulk and introduces a hydrophobic character. These features can influence the molecule's orientation within a binding site, either by creating favorable hydrophobic interactions or by sterically hindering unfavorable conformations.

Mechanistic Probes through Enzyme Inhibition Studies (in vitro)

The functional groups of this compound suggest its potential as an inhibitor of several key enzymes, particularly those involved in DNA replication and other critical cellular processes.

Quinolone and fluoroquinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. Quinolones typically bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing the re-ligation step, which ultimately leads to double-strand breaks and cell death. nih.govmdpi.com

Table 1: DNA Gyrase Inhibitory Activity of Representative Quinolone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Thienopyridine carboxamide 3a | E. coli DNA Gyrase | 2.26 | mdpi.com |

| Thienopyridine carboxamide 4a | E. coli DNA Gyrase | 3.69 | mdpi.com |

| Fluoroquinolone-safirinium conjugate | M. tuberculosis DNA Gyrase | 27-28 | nih.gov |

| (E)-N'-(2,4-difluorobenzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide (9m) | S. aureus DNA Gyrase A | 0.14 mg/mL | rsc.org |

| Novobiocin (Reference) | E. coli DNA Gyrase | 4.17 | mdpi.com |

This table presents data for structurally related compounds to illustrate the potential inhibitory activity of quinoline derivatives against DNA gyrase. IC50 is the half-maximal inhibitory concentration.

Beyond DNA topoisomerases, the chemical structure of this compound suggests it may interact with other enzyme classes. Quinolone derivatives have been investigated for a wide range of biological activities, including the inhibition of enzymes involved in cancer and neurodegenerative diseases. nih.gov

For example, certain 5-bromoquinoline derivatives have been identified as selective inhibitors of cytochrome P450 enzymes, particularly CYP1A2, which is important for drug metabolism. smolecule.com Other studies have shown that quinoline derivatives can inhibit lactate (B86563) dehydrogenase (LDH), an enzyme implicated in cancer cell metabolism. Furthermore, recent in silico and in vitro studies have explored halogenated quinolines as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes linked to neurodegenerative disorders. acs.org A 4-fluoroquinoline derivative, in particular, showed favorable binding energies for both MAO isoforms, suggesting a stable interaction. acs.org

Table 2: Investigated Enzyme Targets for Related Quinolone Derivatives

| Compound Class/Derivative | Enzyme Target | Key Finding | Reference |

|---|---|---|---|

| 4-Fluoroquinoline (Q4F) | MAO-A | Binding Score: -6.95 kcal/mol | acs.org |

| 4-Fluoroquinoline (Q4F) | MAO-B | Binding Score: -7.63 kcal/mol | acs.org |

| 5-Bromoquinoline derivative | Cytochrome P450 (CYP1A2) | Identified as a selective inhibitor. | smolecule.com |

| 8-Amino-5-bromoquinoline-7-carboxylic acid | Lactate Dehydrogenase (LDH) | Investigated as a potential inhibitor. | |

| 8-Hydroxyquinoline derivatives | Catechol O-methyltransferase (COMT) | Identified as potent inhibitors. | nih.gov |

This table summarizes findings for various quinoline derivatives against other enzyme targets, indicating the broader inhibitory potential of this class of compounds. Binding scores from docking studies indicate the predicted affinity of the ligand for the enzyme.

Receptor Binding Assays and Pharmacophore Modeling (in vitro) for Elucidating Molecular Recognition Modes

The molecular recognition of quinoline derivatives is pivotal to their biological activity, and in vitro receptor binding assays are crucial for quantifying their affinity and selectivity for specific protein targets. While direct binding data for this compound is not extensively published, studies on structurally analogous compounds provide significant insights into its potential interactions.

Research into quinolyl pyrazinamide (B1679903) derivatives as ligands for the sigma 2 receptor (σ2R), a protein overexpressed in some cancer types, reveals the nuanced role of halogen substitutions on binding affinity. nih.gov In a comparative study, a 6-bromo substituted analogue demonstrated a moderate binding affinity with Ki values of 46 nM and 27 nM towards σ1R and σ2R, respectively. nih.gov This was contrasted with fluoro-substituted counterparts; the 6-fluoro derivative (compound 17) was among the most potent and selective, with a Ki of 10 nM for σ2R and a 16.5-fold selectivity over σ1R. nih.gov The 5-fluoro derivative also retained high affinity for σ2R. nih.gov These findings suggest that the size and position of the halogen atom are critical determinants of binding potency and selectivity. The bulkier bromo group at the 6-position resulted in lower selectivity compared to the smaller fluorine atoms. nih.gov

The general pharmacophore model for sigma receptor ligands includes basic amine structures and hydrophobic regions. nih.gov Docking studies of related ligands into the σ1R crystal structure have highlighted the importance of hydrophobic interactions with specific residues such as V84 and F107. nih.gov The presence of bromine and fluorine atoms on the quinoline ring, as seen in this compound, is known to enhance binding affinity with biological targets like enzymes and receptors, likely by modulating the electronic and hydrophobic properties of the molecule. evitachem.com

Table 1: Sigma Receptor (σR) Binding Affinities of Substituted Quinolyl Pyrazinamide Analogs

| Compound Analogue | Substitution Pattern | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) | Source |

|---|---|---|---|---|---|

| Analogue 17 | 6-Fluoro | 165 | 10 | 16.5 | nih.gov |

| Analogue 18 | 6-Bromo | 46 | 27 | 1.7 | nih.gov |

Data derived from studies on quinolyl pyrazinamide derivatives. nih.gov

Cellular Pathway Modulation and Mechanistic Studies (e.g., Apoptosis Induction Mechanisms) in Model Biological Systems

Substituted quinolines are frequently investigated for their ability to modulate cellular pathways, particularly those leading to programmed cell death, or apoptosis. This is a key mechanism for potential anticancer agents. Ligands targeting the sigma 2 receptor (σ2R) have been reported to induce cell death through multiple pathways, including apoptosis. nih.gov

Mechanistic studies on σ2R ligands structurally related to this compound have provided direct evidence of apoptosis induction. In pancreatic cancer cells (MIA PaCa-2), treatment with a lead quinolyl pyrazinamide compound led to a significant increase in the apoptotic cell population, as demonstrated by Annexin V and propidium (B1200493) iodide (PI) co-staining analysis. nih.gov The results showed a distribution of treated cells in both early and late stages of apoptosis after 48 hours, confirming that the compound effectively triggers this cell death pathway. nih.gov

Furthermore, research on other classes of substituted quinolines, such as indolizinoquinolinedione derivatives, reinforces this mechanism. Fluorinated derivatives in this class were found to effectively induce apoptosis in HCT116 human cancer cells in a dose-dependent manner, as confirmed by flow cytometric analysis. sysu.edu.cn These compounds are known to act as DNA topoisomerase IB (TOP1) catalytic inhibitors, and their ability to inhibit the enzyme can trigger DNA damage, leading to cell death. sysu.edu.cn While the primary target may differ, the downstream effect of apoptosis induction appears to be a common mechanistic theme for bioactive quinoline compounds.

Comparative Structure-Activity Relationship (SAR) Studies with Isomeric and Analogous Quinoline Derivatives

Comparative SAR studies are essential for understanding how specific structural modifications to the quinoline scaffold influence biological activity. By comparing isomers and analogs of this compound, researchers can deduce the functional importance of each substituent and its position on the ring system.

Influence of Bromine Substitution: In a study of tetrahydroquinoline analogs as inhibitors of the EPAC protein, the introduction of a bromine atom at the C-5 position had a pronounced effect on potency. The 5-bromo substituted analog was approximately three times more potent than the parent compound lacking the bromine atom. nih.govacs.org Further halogenation showed a cumulative effect: a 5,7-dibromo analog was about fourfold more potent than the 5-mono-bromo analog. nih.govacs.org However, this trend did not continue indefinitely, as adding a third bromine atom at the C-8 position resulted in a 2.5-fold decrease in activity, indicating an optimal level of halogenation for this particular target. nih.govacs.org

Comparison of Halogen Substituents (Bromo vs. Fluoro): As detailed in the receptor binding section (5.3), the type of halogen and its position are critical. In the context of σ2R ligands, a 6-fluoro-substituted quinolyl pyrazinamide was significantly more potent and selective for σ2R than its 6-bromo counterpart. nih.gov The bulky 6-bromo analog (Ki = 27 nM for σ2R) was less active than the 6-fluoro analog (Ki = 10 nM for σ2R) and exhibited the lowest selectivity among the initial set of derivatives. nih.gov This highlights a clear SAR where the smaller, more electronegative fluorine atom is favored over bromine at this position for optimal interaction with the sigma receptors. nih.gov

Importance of Fluorine Substitution: Studies on indolizinoquinolinedione derivatives as anticancer agents found that the introduction of fluorine substituents could dramatically enhance cytotoxic activity. sysu.edu.cn Specifically, a 7-fluoro substituted derivative was the most potent compound against HCT116 cells and demonstrated very high TOP1 inhibition. sysu.edu.cn This underscores the strategic importance of fluorine in designing potent quinoline-based inhibitors.

These studies collectively demonstrate that the biological activity of quinoline derivatives is highly sensitive to the nature, number, and position of halogen substituents. The presence of a bromo group at C-5 can enhance potency, but a bromo group at C-6 may be less favorable than a fluoro group for certain receptor targets.

Table 2: Comparative Structure-Activity Relationship (SAR) of Quinoline Derivatives

| Compound Series | Base Structure | Modification | Key Finding | Source |

|---|---|---|---|---|

| EPAC Inhibitors | Tetrahydroquinoline | No Bromine vs. 5-Bromo | 5-Bromo analog is ~3x more potent. | nih.govacs.org |

| EPAC Inhibitors | Tetrahydroquinoline | 5-Bromo vs. 5,7-Dibromo | 5,7-Dibromo analog is ~4x more potent than mono-bromo. | nih.govacs.org |

| σ2R Ligands | Quinolyl Pyrazinamide | 6-Fluoro vs. 6-Bromo | 6-Fluoro analog has higher potency and selectivity for σ2R. | nih.gov |

| TOP1 Inhibitors | Indolizinoquinolinedione | Introduction of Fluorine | 7-Fluoro substitution leads to potent cytotoxicity against HCT116 cells. | sysu.edu.cn |

Applications in Advanced Chemical and Material Sciences

Role as a Key Building Block in Complex Synthetic Organic Chemistry

5-Bromo-4-fluoro-8-methylquinoline is a versatile intermediate in synthetic organic chemistry, primarily due to the reactivity of its halogen substituents. The presence of both bromine and fluorine atoms on the quinoline (B57606) ring allows for selective and diverse chemical transformations. The bromine atom, in particular, is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. smolecule.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing chemists to introduce a wide range of functional groups at a specific position.

This strategic functionalization is crucial for building more elaborate molecules from the relatively simple quinoline core. For instance, reactions like the Suzuki-Miyaura and Heck couplings can be employed to attach aryl, vinyl, or other organic moieties, significantly increasing molecular complexity in a single, efficient step. evitachem.com The compound's ability to undergo various substitution reactions further enhances its utility as a foundational building block for novel chemical entities. evitachem.com

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | Formation of a new carbon-carbon bond, attaching aryl or vinyl groups at the bromine position. |

| Heck Coupling | A palladium-catalyzed reaction to form a substituted alkene from an aryl halide. | Introduction of an alkene substituent at the bromine position. |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction where a nucleophile displaces a leaving group (like fluorine) on an aromatic ring. | Substitution of the fluorine atom with other functional groups, such as amines or alkoxides. smolecule.comnih.gov |

| Sonogashira Coupling | A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. | Formation of a carbon-carbon triple bond, linking an alkyne to the quinoline core. acs.org |

Precursor for Medicinal Chemistry Building Blocks and Lead Compound Optimization

The quinoline motif is recognized as a "privileged structure" in medicinal chemistry, as it forms the core of numerous pharmacologically active compounds. smolecule.com this compound serves as an excellent starting point for the synthesis of new therapeutic agents. evitachem.com The strategic placement of halogen atoms significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. smolecule.com

Researchers utilize this compound as a scaffold to develop and optimize lead compounds for various diseases, including cancer and infectious diseases. smolecule.com By modifying the quinoline core through reactions at the bromo and fluoro positions, medicinal chemists can fine-tune the molecule's interaction with biological targets like enzymes or cellular receptors. For example, the bromo group can be replaced with various substituents to explore structure-activity relationships (SAR) and enhance binding affinity or selectivity for a specific biological target. acs.org The incorporation of fluorine is a common strategy in drug design to improve metabolic stability and binding interactions. smolecule.comsmolecule.com

| Quinoline Derivative Application | Therapeutic Area | Role of Scaffold |

|---|---|---|

| Anticancer Agents | Oncology | Used as a basis for designing enzyme inhibitors (e.g., PARP-1) or compounds that induce apoptosis in cancer cells. acs.org |

| Antimicrobial Agents | Infectious Diseases | Derivatives can inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV. |

| Antimalarial Agents | Parasitic Diseases | The quinoline structure is foundational to many antimalarial drugs, interfering with parasite detoxification processes. |

| Neuroprotective Agents | Neurology | Structural analogs have been investigated as inhibitors of enzymes like MAO-B for potential use in Parkinson's disease therapy. smolecule.com |

Development of Fluorescent Probes and Sensing Materials for Biological and Environmental Applications

The quinoline ring system is inherently fluorescent, and its derivatives are widely used in the design of fluorescent probes and sensors. smolecule.comresearchgate.net The photophysical properties of these molecules, such as their absorption and emission wavelengths, can be modulated by attaching different functional groups. This compound holds potential as a precursor for such materials.

The quinolinium nucleus, a quaternized form of quinoline, is a known fluorescent indicator. theinstituteoffluorescence.comnih.gov Probes based on this structure can be designed to detect specific analytes or changes in the local environment, such as pH. smolecule.comresearchgate.net For example, a common strategy involves linking the quinoline fluorophore to a receptor moiety, like a boronic acid for sensing sugars. theinstituteoffluorescence.comnih.gov Upon binding to the target analyte, the electronic properties of the molecule are altered, leading to a measurable change in fluorescence intensity or wavelength. nih.gov The presence of substituents on the quinoline core, such as the methoxy (B1213986) group in related compounds, can enable pH-sensitive fluorescence, making them useful for biosensing applications. smolecule.com

| Feature | Relevance to Fluorescent Probes | Example from Related Compounds |

|---|---|---|

| Quinoline Core | Acts as the fundamental fluorophore (light-emitting component). | 8-hydroxyquinoline is a widely used receptor in the design of fluorescence probes. researchgate.net |

| Substituent Effects | Functional groups alter the electronic structure, tuning the emission color and quantum yield. | Electron-withdrawing groups can influence the pKa, making probes sensitive to pH changes. theinstituteoffluorescence.com |

| Analyte Binding | Binding of a target analyte (e.g., metal ion, sugar) to a receptor part of the molecule causes a change in fluorescence. | Boronic acid-functionalized quinolinium probes show a fluorescence response upon binding to glucose. nih.gov |

Utility in Organic Electronic Materials Research (e.g., Organic Semiconductors, Dyes)

In the field of materials science, halogenated quinolines are investigated for their potential in creating novel materials with unique electronic and optical properties. this compound can be used as a building block for organic electronic materials, such as organic semiconductors and dyes for devices like Organic Light Emitting Diodes (OLEDs). smolecule.com

The electronic properties of the quinoline system, combined with the influence of the halogen and methyl substituents, make it an attractive candidate for these applications. The bromine atom, for instance, is known to enhance electron mobility in the emissive layers of OLEDs, which can lead to improved device efficiency. smolecule.com Furthermore, the rigid, planar structure of the quinoline core is beneficial for molecular packing in thin films, a critical factor for charge transport in organic semiconductors. These compounds can be incorporated into larger conjugated systems to create dyes with specific absorption and emission characteristics suitable for use in OLEDs or as sensitizers in solar cells. smolecule.com

| Application Area | Role of the Quinoline Compound | Key Property |

|---|---|---|

| Organic Semiconductors | Serves as a molecular building block for materials used in organic electronic devices. | The aromatic structure facilitates π-π stacking, which is important for charge transport. |

| Organic Light Emitting Diodes (OLEDs) | Used in the synthesis of dyes and host materials for the emissive layer. smolecule.com | The presence of bromine can enhance electron mobility, improving device performance. smolecule.com |

| Dyes and Pigments | The quinoline core can be functionalized to create dyes with specific colors and properties. | The extended π-system allows for strong absorption and emission of light. |

Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate to metal centers. This property makes quinoline derivatives, including this compound, potential candidates for the design of new ligands for catalysis. The electronic properties of the ligand, which are crucial for the activity and selectivity of a metal catalyst, can be systematically tuned by the substituents on the quinoline ring.

The electron-withdrawing effects of the bromo and fluoro groups, combined with the electron-donating nature of the methyl group, create a unique electronic environment that can influence the catalytic performance of a coordinated metal. While specific applications of this compound as a ligand are not extensively documented, related structures like 1,10-phenanthroline, which also features a bidentate nitrogen donor system, are well-established and effective ligands in various catalytic transformations. acs.org The potential to use this compound to create novel mono- or bidentate ligands makes it a person of interest for developing new catalytic systems for organic synthesis.

Emerging Research Perspectives and Future Directions for 5 Bromo 4 Fluoro 8 Methylquinoline

Development of Green Chemistry Approaches in its Synthesis and Functionalization

The synthesis of quinoline (B57606) derivatives has traditionally involved methods that can be harsh and environmentally taxing. tandfonline.com The contemporary research emphasis is on developing "green" synthetic protocols that are not only efficient but also minimize waste and the use of hazardous reagents. tandfonline.comtandfonline.com For the synthesis and functionalization of 5-Bromo-4-fluoro-8-methylquinoline, several green chemistry principles are being explored.

One promising avenue is the use of reusable solid catalysts, such as Nafion NR50, which can mediate the Friedländer quinoline synthesis under microwave irradiation in environmentally benign solvents like ethanol. organic-chemistry.org This approach offers high atom economy, operational simplicity, and excellent yields for a variety of substituted quinolines, including halogenated derivatives. organic-chemistry.org Another green strategy involves one-pot, multi-component reactions in aqueous media, sometimes utilizing catalysts like p-toluene sulfonic acid (p-TSA) or ceric ammonium (B1175870) nitrate (B79036) (CAN). tandfonline.com These methods reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. tandfonline.com

Metal-free halogenation techniques are also gaining traction. The use of recyclable trihaloisocyanuric acids as halogen sources provides an atom-economical and environmentally friendly alternative for the regioselective halogenation of quinoline scaffolds. nih.gov Such methods can be conducted under mild, open-air conditions, often with high regioselectivity and yields. nih.gov The development of these green methodologies is crucial for the sustainable production of this compound and its derivatives, making them more accessible for research and industrial applications.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Halogenated Quinolines

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Catalysts | Often stoichiometric, harsh acids/bases | Reusable solid catalysts (e.g., Nafion), p-TSA, CAN tandfonline.comorganic-chemistry.org |

| Solvents | Often hazardous organic solvents | Ethanol, water, aqueous PEG-400 tandfonline.com |

| Reaction Conditions | Often high temperatures and pressures | Microwave irradiation, room temperature organic-chemistry.orgnih.gov |

| Waste Generation | High | Low, with recyclable catalysts and solvents tandfonline.comnih.gov |

| Atom Economy | Often low | High, especially in one-pot reactions organic-chemistry.org |

Integration of Machine Learning and Artificial Intelligence for Predictive Structure-Activity and Structure-Property Relationships

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science by enabling the prediction of molecular properties and activities, thereby accelerating the design of new compounds. researchgate.netbookpi.orgmdpi.com For this compound, these computational tools can be leveraged to predict its potential biological activities and physical properties, guiding further experimental investigations.

Quantitative Structure-Activity Relationship (QSAR) models, developed using various ML algorithms like k-nearest neighbors (KNN), decision trees (DT), and gradient boosting (GB), can correlate the molecular structure of quinoline derivatives with their biological activities. researchgate.netbookpi.orgnih.gov For instance, ML models have been successfully used to predict the inhibitory activity of quinoline derivatives against targets like the ABCB1 transporter, which is involved in multidrug resistance in cancer. researchgate.netbookpi.orgnih.gov By inputting the structure of this compound into such a model, researchers could predict its potential as an ABCB1 inhibitor, for example. These models are often evaluated using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE) to ensure their predictive quality. researchgate.netbookpi.orgnih.gov

Furthermore, AI platforms like ADMET-AI can predict a wide range of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule based on its structure. greenstonebio.com This allows for an early-stage assessment of the druglikeness of this compound, potentially identifying liabilities before significant resources are invested in its synthesis and testing. mdpi.comgreenstonebio.comoup.com The use of these predictive models can significantly de-risk and streamline the development of new therapeutic agents and functional materials based on this quinoline scaffold. mdpi.commdpi.comresearchgate.net

Table 2: Examples of Machine Learning Applications for Quinoline Derivatives

| Application | Machine Learning Technique | Predicted Property | Reference |

| QSAR Modeling | k-Nearest Neighbors (KNN), Decision Trees (DT), Gradient Boosting (GB) | ABCB1 Inhibition | researchgate.netbookpi.orgnih.gov |

| ADMET Prediction | Graph Neural Networks (Chemprop-RDKit) | Physicochemical and ADMET properties | greenstonebio.com |

| Toxicity Prediction | Hybrid Dynamic Graph-based Ensemble Model (HD-GEM) | Cardiotoxicity, Hepatotoxicity | oup.com |

Exploration of Novel Bioconjugation and Prodrug Strategies (in vitro, mechanistic focus)

To enhance the therapeutic potential and selectivity of quinoline-based compounds, researchers are exploring novel bioconjugation and prodrug strategies. mdpi.comrsc.org These approaches aim to improve drug delivery to target cells, increase efficacy, and reduce off-target effects. mdpi.com For this compound, these strategies could be pivotal in translating its potential bioactivity into tangible therapeutic applications.

Another approach is the design of reductively activatable prodrugs. rsc.org For example, N-alkoxyquinoline prodrugs can be designed to release the active quinoline drug upon one-electron reduction, a condition often found in the hypoxic microenvironment of solid tumors. rsc.org This targeted release mechanism can concentrate the active compound at the tumor site, enhancing its anti-cancer effect while minimizing systemic toxicity. Mechanistic studies, often employing techniques like pulse radiolysis, are crucial to understand the chain-release mechanisms of these prodrugs. rsc.org These in vitro and mechanistic investigations are essential for the rational design of next-generation quinoline-based therapeutics. nih.govresearchgate.net

Design of Next-Generation Functional Materials Incorporating Halogenated Quinoline Scaffolds

The unique electronic and photophysical properties of quinoline derivatives make them attractive building blocks for the development of advanced functional materials. mdpi.comscbt.com The presence of halogen atoms in this compound can further modulate these properties, opening up possibilities for its use in various material science applications. ontosight.ai

Halogenated quinolines are being investigated for their potential in creating novel dyes, polymers, and semiconductors. scbt.com The rigid, planar structure of the quinoline ring system facilitates strong π-π stacking interactions, which are important for charge transport in organic electronic devices. scbt.com The introduction of bromine and fluorine atoms can influence the electronic energy levels (HOMO/LUMO) and the solid-state packing of the molecules, thereby tuning their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scbt.com

Furthermore, the ability of the quinoline nitrogen to coordinate with metal ions makes these scaffolds suitable for the design of sensors and probes. mdpi.com For instance, quinoline-based fluorescent probes can be designed for the detection of specific metal ions or other analytes. mdpi.com The functionalization of the quinoline scaffold, as in this compound, allows for the fine-tuning of the probe's selectivity and sensitivity. nih.gov The development of these next-generation materials relies on a deep understanding of the structure-property relationships of halogenated quinolines. nih.govrsc.org

Mechanistic Studies of Photophysical and Photochemical Properties for Advanced Applications

The interaction of light with halogenated quinolines can lead to a variety of photophysical and photochemical processes, which can be harnessed for advanced applications. nih.govnih.govmdpi.com Understanding the underlying mechanisms of these processes is crucial for designing molecules with specific light-activated functions.

Upon absorption of UV or visible light, a quinolone molecule is promoted to an excited singlet state. nih.gov From this state, it can either relax back to the ground state by emitting fluorescence or undergo intersystem crossing to a triplet state. nih.gov The triplet state can then participate in various photochemical reactions, such as the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide, or undergo fragmentation and photodehalogenation. nih.gov These photochemically generated species can have significant biological effects, which is the basis for the phototoxicity of some quinolone-based drugs. nih.govnih.gov

For this compound, detailed photophysical studies, including absorption and emission spectroscopy, and laser flash photolysis, would be necessary to characterize its excited state properties and photochemical reactivity. mdpi.comresearchgate.net The influence of the bromine and fluorine substituents on the fluorescence quantum yield, triplet state lifetime, and the efficiency of ROS generation would be of particular interest. nih.govresearchgate.net This knowledge could be applied to the development of photosensitizers for photodynamic therapy, where light is used to activate a drug to kill cancer cells, or in the design of photoremovable protecting groups for various chemical and biological applications. researchgate.net

Table 3: Potential Photophysical and Photochemical Applications of Halogenated Quinolines

| Application | Underlying Principle | Key Molecular Properties |

| Photodynamic Therapy | Light-induced generation of reactive oxygen species (ROS) | High triplet state quantum yield, efficient ROS generation nih.gov |

| Fluorescent Probes | Changes in fluorescence upon binding to an analyte | High fluorescence quantum yield, sensitivity to the local environment mdpi.com |

| Photoremovable Protecting Groups | Light-induced cleavage of a chemical bond to release a molecule | Efficient photochemical cleavage with high quantum yield researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-Bromo-4-fluoro-8-methylquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves halogenation and substitution reactions on a quinoline core. For example, bromination at the 5-position and fluorination at the 4-position can be achieved using reagents like NBS (N-bromosuccinimide) and Selectfluor, respectively. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (chloroform/hexane) are critical for achieving >95% purity . Monitoring reaction progress with TLC and HPLC ensures intermediate stability, as side reactions (e.g., over-halogenation) are common in polyhalogenated quinolines.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions via coupling patterns (e.g., aromatic protons) and chemical shifts (e.g., deshielding from electronegative halogens) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 254.0) and isotopic patterns for bromine .

- IR Spectroscopy : C-F (1100–1000 cm) and C-Br (600–500 cm) stretches validate halogen presence .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use inert atmospheres (argon/nitrogen) for long-term storage. Pre-cool solvents (e.g., DMF, DMSO) before dissolving to minimize thermal decomposition .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The bromine atom’s leaving-group potential and fluorine’s electron-withdrawing nature can be analyzed via HOMO-LUMO gaps and Fukui indices. For example, bromine at C5 may facilitate Suzuki-Miyaura coupling due to lower activation energy compared to C4 fluorine .

Q. What experimental design principles resolve contradictions in spectroscopic data for halogenated quinolines?

- Methodological Answer : Contradictions (e.g., unexpected H NMR splitting) may arise from dynamic processes like ring puckering or solvent effects. Strategies include:

- Variable Temperature NMR : Identify conformational changes (e.g., coalescence temperatures for proton exchange).

- X-ray Crystallography : Resolve ambiguity by determining absolute configuration (e.g., coplanarity of quinoline rings and halogen positions, as seen in 4-Bromo-8-methoxyquinoline structures ).

- Solvent Screening : Polar aprotic solvents (e.g., CDCl) may stabilize specific conformers .

Q. How can this compound be functionalized for biological imaging applications?

- Methodological Answer : Radiohalogenation (e.g., F for PET imaging) requires protecting the 8-methyl group during fluorination. Pre-functionalization via Sonogashira coupling introduces alkynyl handles for click chemistry with radiolabeled azides. In vivo stability studies must assess metabolic dehalogenation using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.